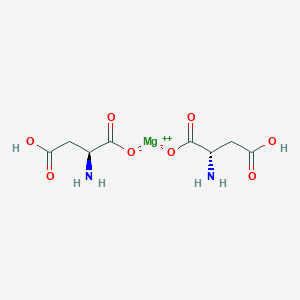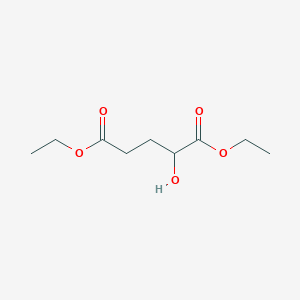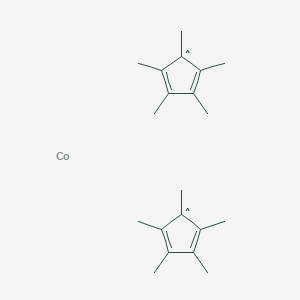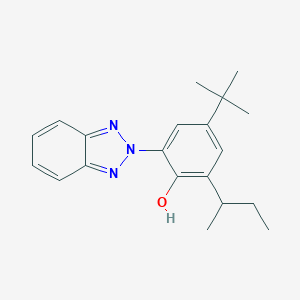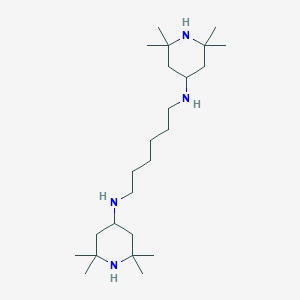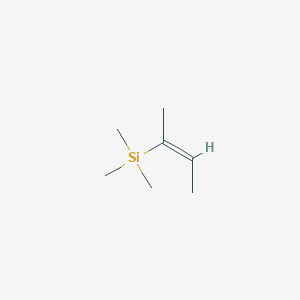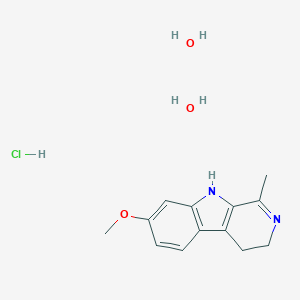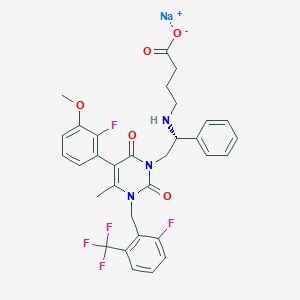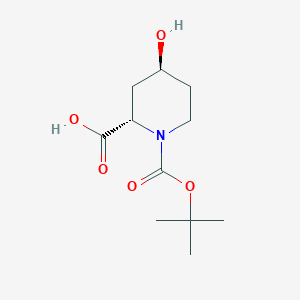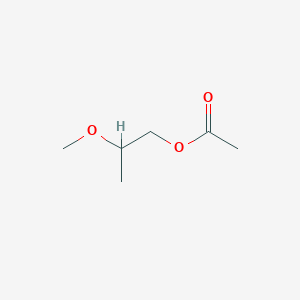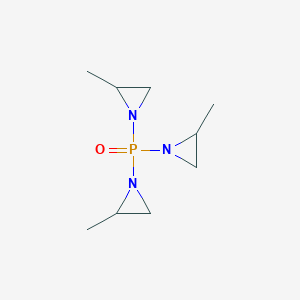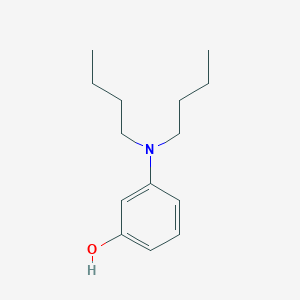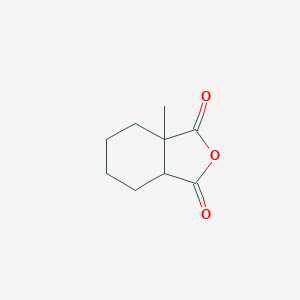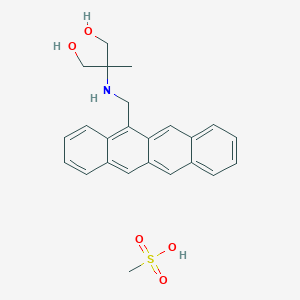
2-Methyl-2-((5-naphthacenylmethyl)amino)-1,3-propanediol methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2-((5-naphthacenylmethyl)amino)-1,3-propanediol methanesulfonate, also known as MPA, is a synthetic compound that has been widely used in scientific research. MPA is a potent inhibitor of the protein kinase C (PKC) family, which plays a crucial role in cell growth, differentiation, and apoptosis.
作用机制
The mechanism of action of 2-Methyl-2-((5-naphthacenylmethyl)amino)-1,3-propanediol methanesulfonate involves its binding to the regulatory domain of PKC, which prevents its activation by diacylglycerol and other activators. This leads to the inhibition of downstream signaling pathways that are activated by PKC, such as the MAPK/ERK pathway and the NF-κB pathway. 2-Methyl-2-((5-naphthacenylmethyl)amino)-1,3-propanediol methanesulfonate has also been shown to induce apoptosis in various cancer cell lines by inhibiting PKC-mediated survival pathways.
生化和生理效应
2-Methyl-2-((5-naphthacenylmethyl)amino)-1,3-propanediol methanesulfonate has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, 2-Methyl-2-((5-naphthacenylmethyl)amino)-1,3-propanediol methanesulfonate induces apoptosis by inhibiting PKC-mediated survival pathways and activating pro-apoptotic signaling pathways. In normal cells, 2-Methyl-2-((5-naphthacenylmethyl)amino)-1,3-propanediol methanesulfonate has been shown to inhibit cell proliferation and induce differentiation. 2-Methyl-2-((5-naphthacenylmethyl)amino)-1,3-propanediol methanesulfonate has also been shown to have anti-inflammatory effects by inhibiting the NF-κB pathway and reducing the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
2-Methyl-2-((5-naphthacenylmethyl)amino)-1,3-propanediol methanesulfonate has several advantages for lab experiments. It is a potent and specific inhibitor of PKC, which allows for the study of the role of PKC in various cellular processes. 2-Methyl-2-((5-naphthacenylmethyl)amino)-1,3-propanediol methanesulfonate is also stable under physiological conditions and can be easily synthesized in large quantities. However, 2-Methyl-2-((5-naphthacenylmethyl)amino)-1,3-propanediol methanesulfonate has some limitations. It has low solubility in aqueous solutions, which can limit its use in some experiments. 2-Methyl-2-((5-naphthacenylmethyl)amino)-1,3-propanediol methanesulfonate can also have off-target effects on other signaling pathways, which can complicate the interpretation of results.
未来方向
There are several future directions for research on 2-Methyl-2-((5-naphthacenylmethyl)amino)-1,3-propanediol methanesulfonate. One area of research is the development of more potent and selective PKC inhibitors based on the structure of 2-Methyl-2-((5-naphthacenylmethyl)amino)-1,3-propanediol methanesulfonate. Another area of research is the study of the role of PKC in various diseases, such as cancer, diabetes, and cardiovascular disease. The use of 2-Methyl-2-((5-naphthacenylmethyl)amino)-1,3-propanediol methanesulfonate in combination with other drugs or therapies is also an area of research that holds promise for the treatment of various diseases. Finally, the development of new methods for the delivery of 2-Methyl-2-((5-naphthacenylmethyl)amino)-1,3-propanediol methanesulfonate to specific tissues or organs could enhance its therapeutic potential.
合成方法
2-Methyl-2-((5-naphthacenylmethyl)amino)-1,3-propanediol methanesulfonate is synthesized by reacting 2-methyl-2-(aminomethyl)-1,3-propanediol with 5-naphthacene carboxaldehyde in the presence of methanesulfonic acid. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization from a suitable solvent. The purity of 2-Methyl-2-((5-naphthacenylmethyl)amino)-1,3-propanediol methanesulfonate can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
科学研究应用
2-Methyl-2-((5-naphthacenylmethyl)amino)-1,3-propanediol methanesulfonate has been extensively used in scientific research as a tool to study the role of PKC in various cellular processes. PKC is a family of serine/threonine kinases that regulate a wide range of cellular functions, including cell proliferation, differentiation, apoptosis, and signal transduction. 2-Methyl-2-((5-naphthacenylmethyl)amino)-1,3-propanediol methanesulfonate inhibits PKC by binding to its regulatory domain, thereby preventing its activation by diacylglycerol and other activators.
属性
CAS 编号 |
104500-10-9 |
|---|---|
产品名称 |
2-Methyl-2-((5-naphthacenylmethyl)amino)-1,3-propanediol methanesulfonate |
分子式 |
C24H27NO5S |
分子量 |
441.5 g/mol |
IUPAC 名称 |
methanesulfonic acid;2-methyl-2-(tetracen-5-ylmethylamino)propane-1,3-diol |
InChI |
InChI=1S/C23H23NO2.CH4O3S/c1-23(14-25,15-26)24-13-22-20-9-5-4-8-18(20)11-19-10-16-6-2-3-7-17(16)12-21(19)22;1-5(2,3)4/h2-12,24-26H,13-15H2,1H3;1H3,(H,2,3,4) |
InChI 键 |
RCIUYGSIQWIQHP-UHFFFAOYSA-N |
SMILES |
CC(CO)(CO)NCC1=C2C=CC=CC2=CC3=CC4=CC=CC=C4C=C31.CS(=O)(=O)O |
规范 SMILES |
CC(CO)(CO)NCC1=C2C=CC=CC2=CC3=CC4=CC=CC=C4C=C31.CS(=O)(=O)O |
其他 CAS 编号 |
104500-10-9 |
同义词 |
1,3-Propanediol, 2-methyl-2-((5-naphthacenylmethyl)amino)-, methanesul fonate (salt) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



